molecular formula C6H7N3O2 B3239941 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime CAS No. 142328-15-2

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime

Cat. No. B3239941
CAS RN: 142328-15-2
M. Wt: 153.14
InChI Key: MPQCYPOGJHSLHA-DAXSKMNVSA-N
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Description

“6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime” is a chemical compound . It is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD) compounds . These compounds are synthesized and characterized as very efficient inhibitors of glutathione .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h4H,1-3H2 . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 138.13 . It is a white solid .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime is based on its ability to selectively chelate calcium ions. The compound contains a nitroso group that can release nitric oxide upon exposure to light or other stimuli. This nitric oxide release can further modulate calcium signaling pathways and downstream cellular responses.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are relevant to its use in scientific research. The compound can inhibit calcium-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII), and can also modulate the activity of ion channels and transporters. This compound can also induce cell death in certain circumstances, making it useful in the study of apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime in lab experiments include its potency and selectivity for calcium ions, as well as its ability to release nitric oxide in a controlled manner. However, the compound can be difficult to work with due to its sensitivity to light and air, and its potential toxicity to cells.

Future Directions

There are a number of future directions for research on 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime and related compounds. One area of interest is the development of new compounds that can selectively chelate other metal ions, such as zinc or copper. Another area of interest is the use of this compound in the study of neurological disorders, such as Alzheimer's disease or Parkinson's disease. Finally, there is potential for the use of this compound in the development of new therapies for cancer or other diseases that involve dysregulated calcium signaling pathways.

Scientific Research Applications

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime has a wide range of applications in scientific research, particularly in the fields of neuroscience and cell biology. The compound is commonly used to study calcium signaling pathways, as it can selectively chelate calcium ions and prevent their activation of downstream signaling cascades. This compound is also useful in the study of nitric oxide signaling, as it can release nitric oxide in a controlled manner.

properties

IUPAC Name

(NZ)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCYPOGJHSLHA-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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